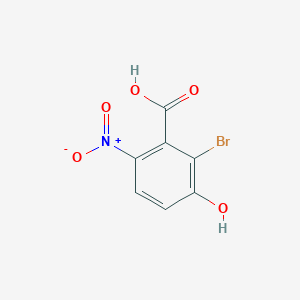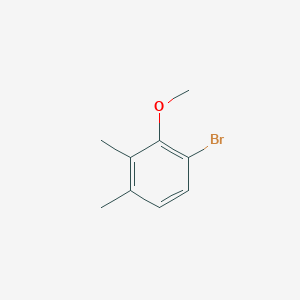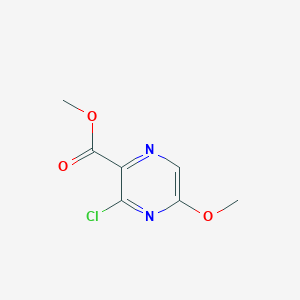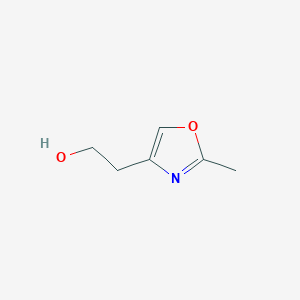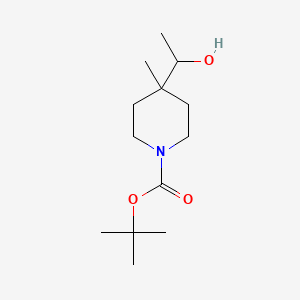![molecular formula C6H5BrN4O B13919051 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Bromination: The imidazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Formation of the Triazine Ring: The final step involves the formation of the triazine ring by reacting the brominated imidazole with a suitable nitrile or amidine under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[2,1-f][1,2,4]triazin-4(1H)-one derivatives.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Reduction Reactions: Products include reduced derivatives with different hydrogenation levels.
Scientific Research Applications
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: Similar structure but with an amine group instead of a methyl group.
2-Methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but without the bromine atom.
7-Chloro-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets.
Properties
Molecular Formula |
C6H5BrN4O |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-2-methyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-9-6(12)5-8-2-4(7)11(5)10-3/h2H,1H3,(H,9,10,12) |
InChI Key |
VSLCZQJDJSFVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CN=C2C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


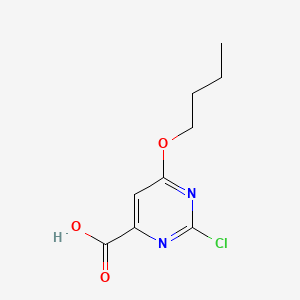
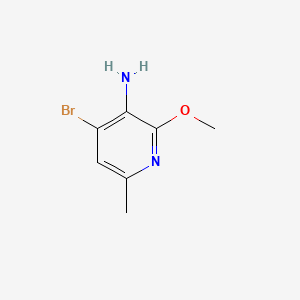

![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)


